molecular formula C27H22ClN3O5 B2874447 2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 2034382-39-1

2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2874447
CAS No.: 2034382-39-1
M. Wt: 503.94
InChI Key: CWZMAEQVDIMROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClN3O5 and its molecular weight is 503.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Research on pyrazole-acetamide derivatives has demonstrated their ability to form coordination complexes with metals such as Co(II) and Cu(II), which exhibit significant antioxidant activity. These complexes engage in various hydrogen bonding interactions, leading to supramolecular architectures with potential applications in developing antioxidant agents (Chkirate et al., 2019).

Anti-Cancer Activity

Studies on fluoro substituted benzo[b]pyran and its derivatives have shown anticancer activity against several human cancer cell lines, including lung, breast, and CNS cancers. These compounds operate at low concentrations, suggesting their potential in cancer therapy (Hammam et al., 2005).

Novel Pyrone Derivatives

The synthesis and characterization of novel 2-pyrone derivatives have revealed their potential for molecular docking and molecular dynamics simulation studies. These compounds exhibit intriguing intermolecular interactions and binding modes, suggesting applications in drug design and biomolecular studies (Sebhaoui et al., 2020).

Heterocycle Synthesis and Biological Activity

Research into the regioselective synthesis of pyrano[3,2-f]benzo[b]thiophene derivatives has opened up new avenues in the development of bioactive heterocycles. These compounds have been explored for their potential applications in medicinal chemistry, highlighting the versatility of heterocyclic compounds in drug discovery (Majumdar & Biswas, 1999).

Inhibition of Biological Activities

Compounds structurally related to the queried acetamide have been explored for their inhibitory effects on enzymes like five-lipoxygenase activity protein (FLAP). Such inhibitors are crucial for understanding inflammation processes and developing anti-inflammatory drugs (Latli et al., 2015).

Properties

IUPAC Name

2-[6-chloro-2-(2-methylphenyl)-3-oxo-4H-chromeno[2,3-c]pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O5/c1-16-4-2-3-5-21(16)31-26(33)20-13-17-12-18(28)6-8-22(17)36-27(20)30(31)15-25(32)29-19-7-9-23-24(14-19)35-11-10-34-23/h2-9,12,14H,10-11,13,15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZMAEQVDIMROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N2CC(=O)NC4=CC5=C(C=C4)OCCO5)OC6=C(C3)C=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.